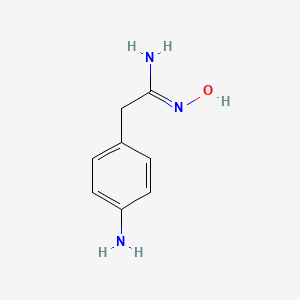

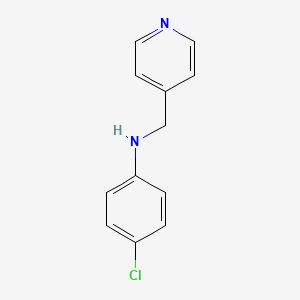

2-(4-aminophenyl)-N'-hydroxyethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Aminophenyl)-N'-hydroxyethanimidamide, commonly referred to as 2-AHE, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 215-217 °C and is soluble in water. The compound was first synthesized in the 1950s and has since become a widely used reagent in organic synthesis. 2-AHE is most commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

2-AHE is a versatile reagent used in a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other biological molecules. Additionally, it is used in the synthesis of heterocyclic compounds and in the preparation of various dyes and pigments.

Mecanismo De Acción

2-AHE acts as a nucleophile, meaning it can react with electrophiles such as carbonyl compounds. This reaction is known as nucleophilic acyl substitution, and it is used in the synthesis of various compounds. The reaction occurs when the nucleophile attacks the electrophilic carbon atom in the carbonyl group, forming a bond between the two atoms.

Biochemical and Physiological Effects

2-AHE is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound and is not known to be harmful to humans or animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 2-AHE in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent and is widely available in most chemical supply stores. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation.

However, one of the major limitations of using 2-AHE in laboratory experiments is its slow reaction rate. The reaction rate is significantly slower than other nucleophiles, making it unsuitable for some applications.

Direcciones Futuras

The use of 2-AHE in scientific research is likely to continue to expand in the future. Possible future directions include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used in the synthesis of peptides, proteins, and other biological molecules. Finally, it may be used in the synthesis of heterocyclic compounds and in the preparation of various dyes and pigments.

Métodos De Síntesis

2-AHE can be synthesized in a laboratory setting in a two-step process. The first step involves the reaction of 2-chloro-4-aminophenol with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces ethyl 2-hydroxyethanimidoyl chloride, which is then reacted with sodium hydroxide to form 2-AHE.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVTVQCXHGZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenyl)-N'-hydroxyethanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

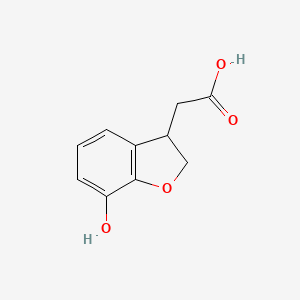

![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

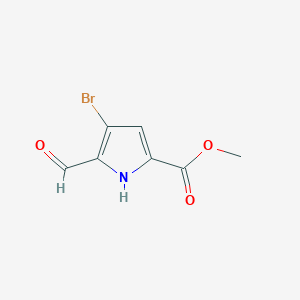

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

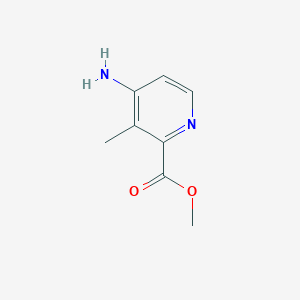

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)